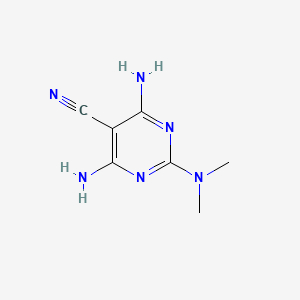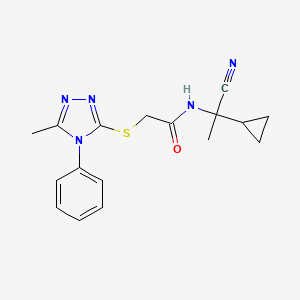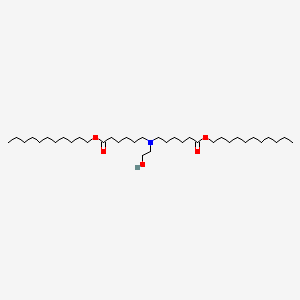![molecular formula C11H10O2S B13353786 4-Methoxy-2-methylbenzo[b]thiophene-3-carbaldehyde](/img/structure/B13353786.png)
4-Methoxy-2-methylbenzo[b]thiophene-3-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Methoxy-2-methylbenzo[b]thiophene-3-carbaldehyde is a heterocyclic compound that belongs to the thiophene family. Thiophenes are known for their five-membered ring structure containing a sulfur atom. This specific compound is characterized by the presence of a methoxy group at the 4-position, a methyl group at the 2-position, and an aldehyde group at the 3-position on the benzo[b]thiophene ring. Thiophene derivatives have garnered significant interest due to their diverse applications in medicinal chemistry, material science, and industrial chemistry .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-Methoxy-2-methylbenzo[b]thiophene-3-carbaldehyde can be achieved through various synthetic routes. One common method involves the condensation of 2-methylthiophene with appropriate aldehyde precursors under acidic or basic conditions. Another approach includes the use of aryne intermediates reacting with alkynyl sulfides to form the benzo[b]thiophene core .
Industrial Production Methods: Industrial production of thiophene derivatives often involves large-scale condensation reactions using readily available starting materials. The reaction conditions are optimized to ensure high yield and purity of the final product. Catalysts and solvents are carefully selected to facilitate the reaction and minimize by-products .
Análisis De Reacciones Químicas
Types of Reactions: 4-Methoxy-2-methylbenzo[b]thiophene-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The methoxy and methyl groups can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.
Substitution: Reagents like halogens, acids, and bases are used under controlled conditions to achieve desired substitutions.
Major Products Formed:
Oxidation: Formation of 4-Methoxy-2-methylbenzo[b]thiophene-3-carboxylic acid.
Reduction: Formation of 4-Methoxy-2-methylbenzo[b]thiophene-3-methanol.
Substitution: Various substituted derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
4-Methoxy-2-methylbenzo[b]thiophene-3-carbaldehyde has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a lead compound in drug discovery and development.
Industry: Utilized in the production of organic semiconductors, corrosion inhibitors, and other industrial chemicals
Mecanismo De Acción
The mechanism of action of 4-Methoxy-2-methylbenzo[b]thiophene-3-carbaldehyde is primarily attributed to its ability to interact with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The methoxy and methyl groups can modulate the compound’s lipophilicity and membrane permeability, influencing its biological activity .
Comparación Con Compuestos Similares
- 2-Methylbenzo[b]thiophene-3-carbaldehyde
- 3-Methylbenzo[b]thiophene-2-carboxaldehyde
- 4-Methoxybenzo[b]thiophene-3-carbaldehyde
Comparison: 4-Methoxy-2-methylbenzo[b]thiophene-3-carbaldehyde is unique due to the specific positioning of its functional groups, which can significantly influence its reactivity and biological activity. Compared to its analogs, the presence of both methoxy and methyl groups provides a distinct electronic environment, potentially enhancing its interactions with biological targets and its stability under various conditions .
Propiedades
Fórmula molecular |
C11H10O2S |
|---|---|
Peso molecular |
206.26 g/mol |
Nombre IUPAC |
4-methoxy-2-methyl-1-benzothiophene-3-carbaldehyde |
InChI |
InChI=1S/C11H10O2S/c1-7-8(6-12)11-9(13-2)4-3-5-10(11)14-7/h3-6H,1-2H3 |
Clave InChI |
FEVJAIDEEAGWTD-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C2=C(C=CC=C2S1)OC)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![3-[(Ethylsulfanyl)methyl]-6-(naphthalen-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13353714.png)





![1-(1,3-Dioxoisoindolin-2-yl) 4-methyl bicyclo[2.2.1]heptane-1,4-dicarboxylate](/img/structure/B13353792.png)
![3-[1-(Methylsulfonyl)-4-piperidinyl]-6-(1-phenoxypropyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13353796.png)
![6-Amino-5-benzyl-7-(1-methyl-1H-benzo[d]imidazol-2-yl)-5H-pyrrolo[2,3-b]pyrazine-2,3-dicarbonitrile](/img/structure/B13353803.png)
![2-(6-Chloro-2-methylpyrimidin-4-yl)-2-azabicyclo[2.2.1]heptane](/img/structure/B13353808.png)

![N-Benzyl-9-((3aR,4R,6S,6aS)-6-(bromomethyl)-2,2-dimethyltetrahydrofuro[3,4-d][1,3]dioxol-4-yl)-9H-purin-6-amine](/img/structure/B13353813.png)
